N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a 4-ethoxyphenyl carboxamide moiety at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-18-11-7-16(8-12-18)23-21(26)20-14(2)25-13-19(24-22(25)29-20)15-5-9-17(27-3)10-6-15/h5-13H,4H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGJDFCANURFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H23N3O2S
- Molecular Weight : 413.49 g/mol
This compound features an imidazo[2,1-b][1,3]thiazole core with various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
- DNA Interaction : It can intercalate into DNA strands, potentially interfering with replication and transcription processes.
- Signaling Pathway Modulation : The compound may affect key signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. Studies have reported that similar compounds demonstrate potent cytotoxicity against various cancer cell lines. For instance:
- A study involving related imidazo compounds showed GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel .
- Another series demonstrated IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells .
Antimicrobial and Antitubercular Properties
The imidazo[2,1-b][1,3]thiazole scaffold has been associated with antimicrobial activity. Some derivatives have shown effectiveness against tuberculosis pathogens:
- Compounds from this class have been evaluated for their in vitro activity against Mycobacterium tuberculosis, showing promising results .
Study on Antiproliferative Activity
A recent investigation focused on the antiproliferative effects of a new library of imidazo derivatives on pancreatic ductal adenocarcinoma (PDAC) cells. Notable findings include:
- Compounds exhibited IC50 values ranging from 5.11 to 10.8 µM against SUIT-2 and Capan-1 cell lines.
- Significant inhibition of cell migration was observed in scratch wound-healing assays .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related imidazo[2,1-b][1,3]thiazole derivatives, focusing on substituents, physicochemical properties, and synthetic relevance:
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-chlorophenyl analog (logP 5.17) is more lipophilic than the target compound’s 4-ethoxyphenyl group, which likely has moderate logP due to the ethoxy group’s polarity.
- Fluorine substitution (e.g., 4-fluorophenyl in ) reduces logP compared to methoxy or chloro groups, enhancing metabolic stability.
Bioisosteric Replacements: The benzo[d][1,3]dioxol-5-yl group acts as a bioisostere for methoxy/ethoxy groups, offering similar electronic effects with increased steric bulk.
Synthetic Accessibility :
Q & A
Q. What synthetic strategies are effective for constructing the imidazo[2,1-b][1,3]thiazole core in this compound?
The imidazo[2,1-b][1,3]thiazole scaffold can be synthesized via condensation reactions between thiadiazole amines and phenacyl bromides, followed by cyclization. For example, 5-(substituted-phenyl)-[1,3,4]thiadiazol-2-ylamine derivatives react with phenacyl bromides in ethanol under reflux to form the fused heterocycle . Key steps include refluxing for 3–7 hours and purification via washing with hot ethanol or crystallization .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Multinuclear NMR (¹H, ¹³C), IR, and LC-MS are essential. For instance:
- IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S-C (thiazole ring, ~650–750 cm⁻¹) stretches .
- ¹H NMR : Aromatic protons from 4-ethoxyphenyl and 4-methoxyphenyl groups appear as distinct doublets (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
Q. What purification techniques are optimal for isolating this compound post-synthesis?
Recrystallization from ethanol or DMF/water mixtures is commonly used. For example, precipitates formed after reflux are filtered, washed with hot ethanol to remove unreacted starting materials, and recrystallized for >95% purity . Column chromatography (silica gel, ethyl acetate/hexane) may refine complex mixtures .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking against target proteins (e.g., kinases or enzymes) identifies critical interactions, such as hydrogen bonding with the carboxamide group or π-π stacking of aromatic rings . Free-energy perturbation (FEP) simulations further refine substituent effects on potency .
Q. What strategies address conflicting solubility and permeability data in preclinical studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or amorphous solid dispersions improve aqueous solubility .
- Permeability : LogP optimization via substituent modification (e.g., replacing methoxy with trifluoromethyl groups increases lipophilicity, as seen in analogous compounds ). Parallel artificial membrane permeability assays (PAMPA) validate changes .
Q. How does the compound’s stereochemistry impact its biological activity?
Chiral resolution (e.g., via chiral HPLC) and enantiomer-specific assays are critical. For example, Schollkopf’s chiral auxiliary in imidazo[2,1-b]thiazole synthesis yields enantiopure intermediates, with (S)-configured analogs showing 3–5× higher activity in enzyme inhibition assays compared to (R)-forms .
Q. What crystallographic techniques resolve structural ambiguities in polymorph screening?
Single-crystal X-ray diffraction (SHELX refinement) determines absolute configuration and packing motifs. For imidazo-thiazole derivatives, SHELXL refines disorder in ethoxy/methoxy substituents and validates hydrogen-bonding networks stabilizing crystal lattices . High-resolution synchrotron data (λ = 0.7–1.0 Å) enhances precision for low-occupancy solvent molecules .
Methodological Guidance
Designing SAR studies for imidazo[2,1-b]thiazole derivatives:
- Core modifications : Replace the 3-methyl group with bulkier alkyl chains (e.g., cyclohexyl) to assess steric effects on target binding .
- Substituent variation : Compare 4-ethoxyphenyl vs. 4-fluorophenyl analogs to evaluate electronic contributions to activity .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
Interpreting contradictory enzymatic assay vs. cellular activity data:
- Enzyme assays : Use recombinant proteins (e.g., kinases) under standardized conditions (pH 7.4, 25°C).
- Cellular assays : Account for efflux pumps (e.g., P-gp) via inhibitors like verapamil. Discrepancies may arise from poor cellular uptake despite high in vitro potency .
Scaling up synthesis without compromising yield or purity:
- Process optimization : Replace ethanol with 2-MeTHF (higher boiling point, easier recovery) for reflux steps .
- Quality control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to track reaction progression and impurity formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
